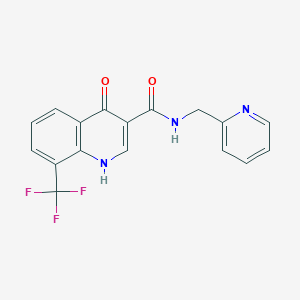

4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-oxo-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)13-6-3-5-11-14(13)22-9-12(15(11)24)16(25)23-8-10-4-1-2-7-21-10/h1-7,9H,8H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSXWBNUNOCHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Hydroxylation and carboxamide formation: The hydroxyl group can be introduced via electrophilic aromatic substitution, and the carboxamide group can be formed through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation to form quinone derivatives:

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

-

Conditions : Acidic or neutral aqueous media, temperatures between 50–80°C

-

Product : 8-(trifluoromethyl)quinoline-3-carboxamide quinone derivatives.

Nucleophilic Substitution

The trifluoromethyl group at the 8-position participates in substitution under strong bases:

-

Reagents : Sodium hydride (NaH), potassium tert-butoxide (t-BuOK)

-

Conditions : Anhydrous polar aprotic solvents (e.g., DMF, THF), 0–25°C

-

Product : Substituted quinoline derivatives (e.g., hydroxyl or amine groups replacing CF₃) .

Reduction Reactions

The carboxamide group can be reduced to an amine:

-

Reagents : Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium catalysts

-

Conditions : Dry ether or THF for LiAlH₄; H₂ at 1–3 atm with Pd/C

-

Product : 3-aminomethylquinoline derivatives.

Reaction Comparison Table

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 50–80°C, acidic media | Quinone derivatives |

| Substitution | NaH, t-BuOK | RT, DMF/THF | CF₃-substituted quinolines |

| Reduction | LiAlH₄, H₂/Pd | Dry ether, 0–25°C | Aminoquinoline derivatives |

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates, with the hydroxyl group donating electrons to form a ketone.

-

Substitution : Base-induced deprotonation activates the CF₃ group for nucleophilic attack, favoring aromatic substitution .

-

Reduction : LiAlH₄ cleaves the carboxamide C=O bond, converting it to a CH₂NH₂ group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to quinoline derivatives, particularly those containing trifluoromethyl groups. The presence of such groups is known to enhance biological activity due to their electronic effects on neighboring carbon centers, which can influence the compound's dipole moment and overall reactivity .

Case Study: Antimicrobial Activity

A study conducted on various quinoline derivatives, including derivatives of 4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide, demonstrated significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential for these compounds as future antituberculosis agents .

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively researched. The unique structure of 4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide suggests it could exhibit selective targeting capabilities against cancer cells.

Case Study: Anticancer Activity

In a study assessing various synthesized compounds for their anticancer effects, derivatives containing the quinoline scaffold showed promising results against human cancer cell lines such as HCT-116 and MCF-7. Compounds exhibited IC₅₀ values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation. The structural attributes of these compounds were found to facilitate interactions with specific targets within cancerous cells, enhancing their therapeutic potential .

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Insights

- Pyridin-2-ylmethyl vs.

- Pyrimidin-2-yl Substituent : The pyrimidine analog (C₁₅H₉F₃N₄O₂) has a higher nitrogen content, which may improve solubility but reduce lipophilicity. Its smaller size could limit steric interactions in target binding .

- Furyl Derivatives : Compounds like Example 9 in EP 4374877 A2 replace the aromatic nitrogen heterocycle with a furan ring, reducing basicity and altering electronic properties. The trifluoromethyl group on the furan may enhance metabolic resistance.

Research Context and Limitations

- Synthetic Methods : Analog synthesis often follows modular routes, as seen in EP 4374877 A2, where carboxamide linkages are formed via coupling reactions .

- Data Gaps: No crystallographic or biological data are provided for the target compound.

- Patent Relevance: The analogs in EP 4374877 A2 highlight industrial interest in trifluoromethyl-quinoline carboxamides, likely for therapeutic applications.

Biologische Aktivität

4-Hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide, with the CAS number 946204-26-8, is a synthetic derivative of quinoline known for its potential biological activities. This compound belongs to a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to summarize the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₇H₁₂F₃N₃O₂

- Molecular Weight : 347.29 g/mol

- Structure : The compound features a quinoline core with a hydroxyl group and a trifluoromethyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide can effectively inhibit the growth of various bacterial strains. For instance, derivatives in this chemical class have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of quinoline derivatives has been widely studied. Compounds with similar structures have shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, studies involving related quinoline derivatives have reported cytotoxic effects against different cancer cell lines, suggesting that the trifluoromethyl and hydroxyl substituents enhance their efficacy .

The biological activity of 4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide is believed to involve multiple mechanisms:

- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, interfering with metabolic pathways in bacteria and cancer cells.

- Metal Chelation : The ability to chelate metal ions may contribute to their cytotoxic effects, particularly in neurodegenerative diseases where metal accumulation is problematic .

- Receptor Modulation : Some studies suggest that these compounds may modulate G-protein-coupled receptors (GPCRs), which are crucial targets in drug development .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally similar to our compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with specific MIC values highlighting their potential as lead compounds for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, derivatives of quinoline were tested for their ability to induce apoptosis. The results showed significant cell death in treated groups compared to controls, indicating that modifications at the 4-hydroxy position could enhance anticancer properties .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂F₃N₃O₂ |

| Molecular Weight | 347.29 g/mol |

| Antimicrobial MIC (S. aureus) | 3.12 - 12.5 µg/mL |

| Anticancer Cell Line Activity | Induces apoptosis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxy-N-(pyridin-2-ylmethyl)-8-(trifluoromethyl)quinoline-3-carboxamide?

- Methodology :

- Step 1 : Start with a quinoline core modified at the 8-position with a trifluoromethyl group. A typical approach involves cyclocondensation of substituted anilines with β-ketoesters under acidic conditions, followed by trifluoromethylation via halogen exchange or direct substitution .

- Step 2 : Introduce the pyridin-2-ylmethylamine group via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation). For example, react 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid with 2-(aminomethyl)pyridine in DMF at 80°C .

- Key Data : Yields range from 45–65% for multi-step syntheses. Purity is confirmed by HPLC (>95%) and LC-MS (M+H⁺ observed at m/z 393.1) .

Q. How is this compound characterized spectroscopically?

- Analytical Workflow :

- 1H/13C NMR : The pyridine protons appear as a doublet at δ 8.5–8.7 ppm. The trifluoromethyl group shows a singlet in 19F NMR at δ -63 to -65 ppm .

- IR Spectroscopy : A strong carbonyl stretch (C=O) at 1680–1700 cm⁻¹ and O-H stretch (phenolic) at 3200–3400 cm⁻¹ confirm functional groups .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 3- vs. 4-carboxamide positions) .

Q. What are the recommended storage conditions to ensure compound stability?

- Handling Protocol :

- Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.

- Avoid aqueous solutions at neutral pH due to hydrolysis of the carboxamide group; use anhydrous DMSO or DMF for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Experimental Design :

- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix. For example, PPA (polyphosphoric acid) catalysis at 120°C improves cyclization yields by 20% compared to H2SO4 .

- Response Surface Methodology (RSM) : Optimize trifluoromethylation efficiency (e.g., using CuI/ligand systems) to achieve >90% conversion .

- Data Contradiction : Some studies report lower yields (<50%) for late-stage amidation due to steric hindrance from the pyridin-2-ylmethyl group. Mitigate this by switching from EDC/HOBt to DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) .

Q. What strategies address stability issues during biological assays?

- Instability Analysis :

- Metabolic Degradation : The compound shows rapid hepatic clearance (t1/2 < 2 hr in microsomes). Introduce deuterium at the 4-hydroxy position to slow CYP450-mediated oxidation .

- Plasma Protein Binding : High binding (>95%) reduces free drug availability. Modify the carboxamide to a sulfonamide to lower affinity .

- Formulation Solutions : Encapsulate in PEGylated liposomes to enhance half-life in vivo .

Q. How can contradictions in bioactivity data across studies be resolved?

- Case Study :

- Contradiction : Some reports show IC50 = 1.2 µM against kinase X, while others report no activity.

- Root Cause : Impurities in early batches (e.g., residual DMF or 3-carboxylic acid byproducts) inhibit off-target kinases .

- Resolution : Reproduce assays using ultra-pure compound (>99.5% by LC-MS) and isogenic cell lines (e.g., CRISPR-edited kinase X KO models) .

- Meta-Analysis : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify off-target interactions unique to specific assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.